5-Methyl-1,2,3-thiadiazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,2,3-thiadiazol-4-amine is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Methyl-1,2,3-thiadiazol-4-amine involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with alkyl halides in the presence of a base such as potassium carbonate (K₂CO₃) in a mixture of ethanol and water . This reaction is typically carried out under mild conditions at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2,3-thiadiazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: It can react with alkyl halides to form substituted amines.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Alkyl halides and bases such as potassium carbonate in ethanol/water mixtures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Substitution Reactions: Substituted amines.
Oxidation Reactions: Oxidized derivatives of the thiadiazole ring.
Reduction Reactions: Reduced derivatives of the thiadiazole ring.
Scientific Research Applications
5-Methyl-1,2,3-thiadiazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of dyes, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 5-Methyl-1,2,3-thiadiazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3,4-thiadiazole-2-amine
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 5-Amino-3-methyl-1,2,4-thiadiazole
Uniqueness
5-Methyl-1,2,3-thiadiazol-4-amine is unique due to its specific substitution pattern on the thiadiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C3H5N3S |
---|---|
Molecular Weight |
115.16 g/mol |
IUPAC Name |
5-methylthiadiazol-4-amine |
InChI |
InChI=1S/C3H5N3S/c1-2-3(4)5-6-7-2/h4H2,1H3 |
InChI Key |
LEZPKOSSEPMNNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NS1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.